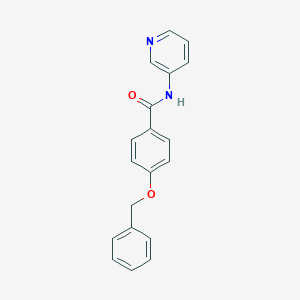
4-(benzyloxy)-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is commonly referred to as BPN-15606 and is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
作用機序
BPN-15606 acts as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide, which is a G protein-coupled receptor that plays a crucial role in the regulation of neurotransmitter release. Activation of this compound leads to the inhibition of glutamate release, which in turn reduces the excitability of neurons. This mechanism of action is thought to be responsible for the therapeutic effects of BPN-15606 in various neurological disorders.
Biochemical and Physiological Effects:
BPN-15606 has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, BPN-15606 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. BPN-15606 has also been shown to reduce inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of BPN-15606 is its potency as a positive allosteric modulator of 4-(benzyloxy)-N-(pyridin-3-yl)benzamide. This makes it a valuable tool for studying the role of this compound in various neurological disorders. However, one limitation of BPN-15606 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BPN-15606. One area of interest is in the development of more potent and selective 4-(benzyloxy)-N-(pyridin-3-yl)benzamide positive allosteric modulators. Additionally, further studies are needed to fully understand the mechanism of action of BPN-15606 and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential use of BPN-15606 in combination with other drugs for the treatment of various disorders.
合成法
The synthesis of BPN-15606 involves a series of chemical reactions that require expertise and precision. The most commonly used method for synthesizing BPN-15606 is through the reaction of 4-(benzyloxy)benzoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product, BPN-15606.
科学的研究の応用
BPN-15606 has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that 4-(benzyloxy)-N-(pyridin-3-yl)benzamide activation can reduce the motor symptoms associated with Parkinson's disease, making BPN-15606 a potential therapeutic option. Additionally, BPN-15606 has shown potential in the treatment of anxiety and depression, as well as in the prevention of drug addiction and relapse.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
4-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-17-7-4-12-20-13-17)16-8-10-18(11-9-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
InChIキー |
PYIBSZJMCOLKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)





![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)